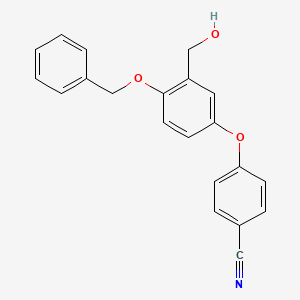
4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile is an organic compound with a complex structure that includes benzyloxy, hydroxymethyl, and benzonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-benzyloxyphenol with 4-chlorobenzonitrile in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 4-(4-(Benzyloxy)-3-(carboxy)phenoxy)benzonitrile.
Reduction: 4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzylamine.
Substitution: 4-(4-(Methoxy)-3-(hydroxymethyl)phenoxy)benzonitrile.
Scientific Research Applications
4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and hydroxymethyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The nitrile group can also participate in interactions with nucleophilic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzonitrile: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
4-(Hydroxymethyl)benzonitrile: Lacks the benzyloxy group, reducing its potential for hydrophobic interactions.
4-(4-Fluoro-2-(hydroxymethyl)phenoxy)benzonitrile: Contains a fluoro group, which can alter its reactivity and biological activity.
Uniqueness
4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile is unique due to the presence of both benzyloxy and hydroxymethyl groups, which provide a combination of hydrophobic and hydrophilic properties
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)-4-phenylmethoxyphenoxy]benzonitrile |
InChI |
InChI=1S/C21H17NO3/c22-13-16-6-8-19(9-7-16)25-20-10-11-21(18(12-20)14-23)24-15-17-4-2-1-3-5-17/h1-12,23H,14-15H2 |
InChI Key |
OUNHPFIEDGNAJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)OC3=CC=C(C=C3)C#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


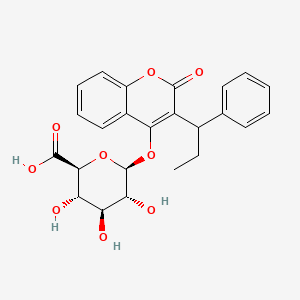
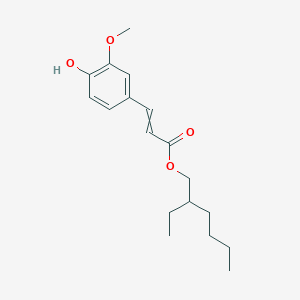
![Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate](/img/structure/B13851315.png)
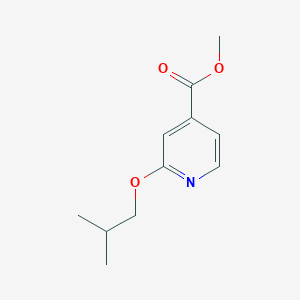
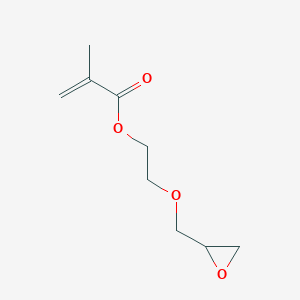
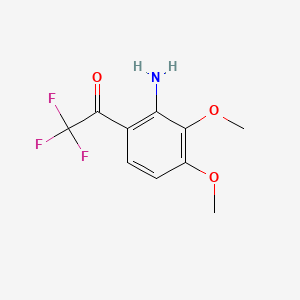
![Spiro[3.5]nonan-7-yl methanesulfonate](/img/structure/B13851354.png)
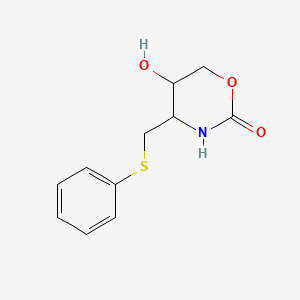

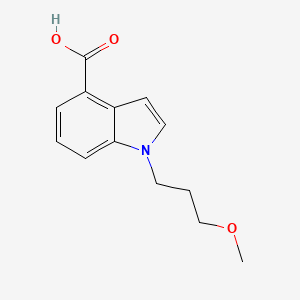
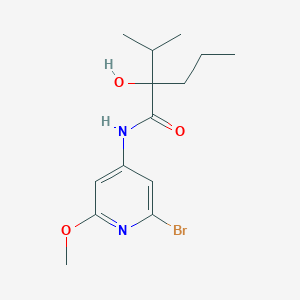
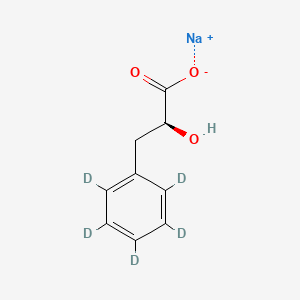
![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)
